cis Resveratrol 4O-b-D-Glucuronide

CAS No.:

Cat. No.: VC16542487

Molecular Formula: C20H20O9

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20O9 |

|---|---|

| Molecular Weight | 404.4 g/mol |

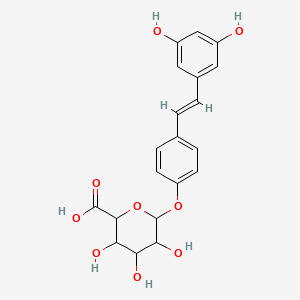

| IUPAC Name | 6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+ |

| Standard InChI Key | CDEBVTGYVFHDMA-OWOJBTEDSA-N |

| Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

| Canonical SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

cis-Resveratrol 4O-β-D-glucuronide (C₂₀H₂₀O₉; molecular weight: 404.4 g/mol) consists of a cis-resveratrol backbone conjugated to β-D-glucuronic acid at the 4-hydroxyl position. The stereochemistry of the double bond in the stilbene moiety distinguishes it from the trans-isomer, influencing its metabolic stability and interaction with biological targets . The IUPAC name, (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid, reflects its complex glycosidic linkage and hydroxyl group orientation .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀O₉ |

| Molecular Weight | 404.4 g/mol |

| CAS Number | 387372-23-8 |

| SMILES | O[C@@H]1C@@HC@HOC@@HC(=O)O |

| PubChem CID | 59638843 |

Biosynthesis and Synthetic Pathways

Enzymatic Glucuronidation

In vivo, cis-resveratrol undergoes phase II metabolism mediated by UDP-glucuronosyltransferases (UGTs), particularly in the liver and intestinal epithelium. These enzymes transfer glucuronic acid from UDP-glucuronic acid to the 4-OH group of cis-resveratrol, producing the 4O-β-D-glucuronide conjugate . This process enhances hydrophilicity, promoting renal and biliary excretion .

Laboratory Synthesis

Chemical synthesis often employs protective group strategies to achieve regioselective glucuronidation. A trichloroacetimidate-based method enables coupling of peracetylated glucuronic acid donors with partially protected cis-resveratrol precursors. Subsequent deprotection under mild acidic conditions yields the target compound . Enzymatic approaches using recombinant UGTs offer higher stereochemical fidelity but require optimized reaction conditions to prevent isomerization .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The conjugate inhibits NF-κB and COX-2 pathways in macrophage models, suppressing prostaglandin E₂ (PGE₂) and TNF-α production. This activity is partially attributed to residual aglycone release in target tissues, though direct modulation of Toll-like receptor 4 (TLR4) signaling has also been proposed .

Metabolic Stability and Bioavailability

cis-Resveratrol 4O-β-D-glucuronide demonstrates rapid systemic clearance (t₁/₂: ~2–4 h in rodents), with urinary excretion as the primary elimination route. Its bioavailability is further limited by accelerated glucuronidation kinetics relative to the trans-isomer, as observed in human hepatic microsomal assays .

Table 2: Comparative Pharmacokinetic Parameters (cis vs. trans)

| Parameter | cis-Resveratrol 4O-β-D-Glucuronide | trans-Resveratrol 3O-β-D-Glucuronide |

|---|---|---|

| Plasma Half-Life (h) | 2.1 ± 0.3 | 5.8 ± 1.2 |

| Urinary Excretion (%) | 78 ± 12 | 62 ± 9 |

| Intestinal Absorption | Low | Moderate |

Stability and Degradation Pathways

Photolytic and pH-Dependent Instability

The cis-configuration confers greater susceptibility to UV-induced isomerization and oxidative degradation compared to trans-resveratrol conjugates. Alkaline conditions (pH > 8) accelerate hydrolytic cleavage of the glucuronide bond, regenerating free cis-resveratrol. Storage at -80°C in amber vials is recommended to preserve structural integrity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume